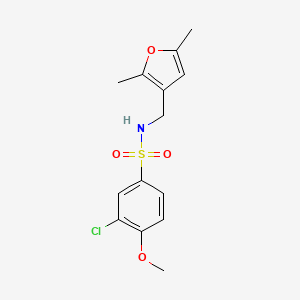
(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1. Catalytic Applications
In the realm of catalysis, compounds similar to (2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone have been explored for their ability to catalyze various reactions. For instance, a study by Dönges et al. (2014) discussed cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are Lewis acids capable of catalyzing oxidative cyclization of alkenols by tert-butyl hydroperoxide (TBHP) (Dönges et al., 2014).
2. Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural properties of compounds structurally related to the target chemical. Karthik et al. (2021) synthesized and characterized a compound involving piperidine and performed single crystal X-ray diffraction studies to understand its structural properties (Karthik et al., 2021).
3. Antimicrobial Activity
The antimicrobial potential of related compounds has been a subject of research. Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for in vitro antibacterial and antifungal activities, finding some compounds to exhibit good antimicrobial activity (Mallesha & Mohana, 2014).
4. Antioxidant Properties
Investigations into the antioxidant properties of structurally similar compounds have been carried out. A study by Dineshkumar and Parthiban (2022) synthesized a molecule involving piperidin-4-one and evaluated its antioxidant efficacy, offering insights into its potential therapeutic applications (Dineshkumar & Parthiban, 2022).
5. Receptor Interaction Studies
There has been research on how similar compounds interact with receptors, which can be relevant for drug design. Shim et al. (2002) examined the molecular interaction of an antagonist with the CB1 cannabinoid receptor, highlighting the significance of such studies in understanding receptor-ligand interactions (Shim et al., 2002).
Propriétés
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S/c1-19(2,3)24-13-15-8-6-7-11-20(15)18(21)14-9-10-16(22-4)17(12-14)23-5/h9-10,12,15H,6-8,11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUFTDMMQJKMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616315.png)


![(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2616319.png)


![1-[(E)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea](/img/structure/B2616323.png)
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)


![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)


![(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2616336.png)